

# An In-depth Technical Guide to the Crystallographic Data of Lazurite and

**Ultramarine** 

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Compound of Interest		
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This technical guide provides a comprehensive overview of the crystallographic data for lazurite and the synthetic pigment ultramarine. Both materials share a common aluminosilicate framework based on the sodalite structure, but differ in the composition and arrangement of their cage-filling ions, which significantly influences their properties. This guide is intended to serve as a core reference for researchers and scientists, presenting detailed structural information, experimental methodologies for its determination, and a visual representation of the analytical workflow.

## **Crystallographic Data**

The fundamental crystallographic parameters for lazurite and **ultramarine blue** are summarized below. It is important to note that the exact chemical composition and, consequently, the unit cell parameters can vary depending on the specific sample and its origin (for lazurite) or synthesis conditions (for ultramarine).

## **Lazurite**

Lazurite is a complex tectosilicate mineral and a member of the sodalite group, best known as the main component of the semi-precious stone lapis lazuli.[1][2] Its vibrant blue color is primarily due to the presence of trisulfur radical anions  $(S_3^-)$  within the aluminosilicate



framework.[2] While the ideal crystal system is isometric, lazurite can exhibit commensurate and incommensurate modulated structures, leading to variations in symmetry.[3]

Parameter	Value	Reference
Chemical Formula	(Na,Ca)8[(S,Cl,SO4,OH)2	(Al6Si6O24)]
Idealized Formula	Na <sub>6</sub> Ca <sub>2</sub> (Al <sub>6</sub> Si <sub>6</sub> O <sub>24</sub> )S <sub>2</sub>	[4]
Crystal System	Isometric	[1]
Space Group	P43n	[4]
Unit Cell Parameter (a)	9.054 Å	[4]

Table 1: Atomic Coordinates for Lazurite (from a Baffin Island specimen).[4]

Atom	x	у	z	Occupancy
Na1	0.196	0.196	0.196	0.43
Na2	0.245	0.245	0.245	0.15
Ca2	0.245	0.245	0.245	0.15
Na3	0.317	0.317	0.317	0.29
Al	0.2523	0.5	0.0	1.0
Si	0.2477	0.0	0.5	1.0
01	0.141	0.431	0.071	0.5
O2	0.136	0.068	0.44	0.5
S1	0.0	0.0	0.0	0.25
S2	0.5	0.5	0.5	0.25

## **Ultramarine**

Ultramarine is a synthetic inorganic pigment that is chemically and structurally analogous to lazurite.[5] Its production allows for greater control over its composition and color. The blue



variety of ultramarine also owes its color to the  $S_3^-$  radical anion.[5] Structural studies have revealed that the space group for **ultramarine blue** is typically I $\bar{4}$ 3m.[5]

Parameter	Value	Reference
Chemical Formula	Na <sub>6.8</sub> [AlSiO <sub>4</sub> ] <sub>6</sub> (S <sub>3</sub> <sup>-</sup> ) <sub>0.8</sub>	[5]
Crystal System	Isometric	[5]
Space Group	I43m	[5]
Unit Cell Parameter (a)	~9.09 Å	[5]

Table 2: Representative Atomic Coordinates for the Framework of **Ultramarine Blue**. (Note: The precise coordinates of the disordered polysulfide species and sodium ions can vary and are often modeled with partial occupancies).[5]

Atom	Wyckoff Position	x	у	z
Na	8c	0.25	0.25	0.25
Al	6b	0.0	0.5	0.5
Si	6b	0.5	0.0	0.5
0	24g	0.14	0.43	0.07
S	(variable)	(variable)	(variable)	(variable)

## **Experimental Protocols**

The crystallographic data presented above are typically determined using single-crystal or powder X-ray diffraction techniques, followed by structural refinement.

## **Single-Crystal X-ray Diffraction**

This technique provides the most detailed structural information for well-ordered crystalline materials.



#### 1. Crystal Selection and Mounting:

- A single crystal of lazurite with well-defined faces and a size of approximately 0.1-0.3 mm is selected under a polarizing microscope.
- The crystal is mounted on a goniometer head using a suitable adhesive or oil on the tip of a glass fiber.

#### 2. Data Collection:

- The mounted crystal is placed on a four-circle X-ray diffractometer equipped with a CCD or CMOS detector.
- Monochromatic X-ray radiation, typically Mo K $\alpha$  ( $\lambda$  = 0.71073 Å) or Cu K $\alpha$  ( $\lambda$  = 1.5418 Å), is used.
- The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to reduce thermal vibrations and improve diffraction quality.
- A series of diffraction images are collected by rotating the crystal through a range of angles (omega and phi scans).
- 3. Data Processing and Structure Solution:
- The collected diffraction spots are indexed to determine the unit cell parameters and Bravais lattice.
- The intensities of the reflections are integrated and corrected for experimental factors (e.g., Lorentz-polarization, absorption).
- The space group is determined from the systematic absences in the diffraction data.
- The crystal structure is solved using direct methods or Patterson methods to obtain initial atomic positions.
- 4. Structure Refinement:



- The atomic coordinates, occupancies, and displacement parameters are refined against the experimental data using least-squares methods.
- Difference Fourier maps are used to locate missing atoms, such as the disordered sulfur and sodium ions in the cages.

## **Powder X-ray Diffraction and Rietveld Refinement**

This method is suitable for materials that are not available as single crystals, such as synthetic ultramarine pigments.

- 1. Sample Preparation:
- The powdered sample is finely ground to ensure a random orientation of the crystallites.
- The powder is packed into a sample holder, ensuring a flat and smooth surface.
- 2. Data Collection:
- Data is collected using a powder diffractometer in Bragg-Brentano geometry.
- Typically, Cu Kα radiation is used.
- The diffraction pattern is scanned over a wide range of 2θ angles (e.g., 5-100°) with a defined step size and counting time.
- 3. Rietveld Refinement:
- The Rietveld method is a whole-pattern fitting technique used to refine the crystal structure from powder diffraction data.
- An initial structural model, including space group, approximate lattice parameters, and atomic positions (often from a known isostructural compound), is required.
- The refinement process involves minimizing the difference between the observed and calculated diffraction patterns by adjusting various parameters:
  - Instrumental parameters: zero-point shift, peak shape parameters.

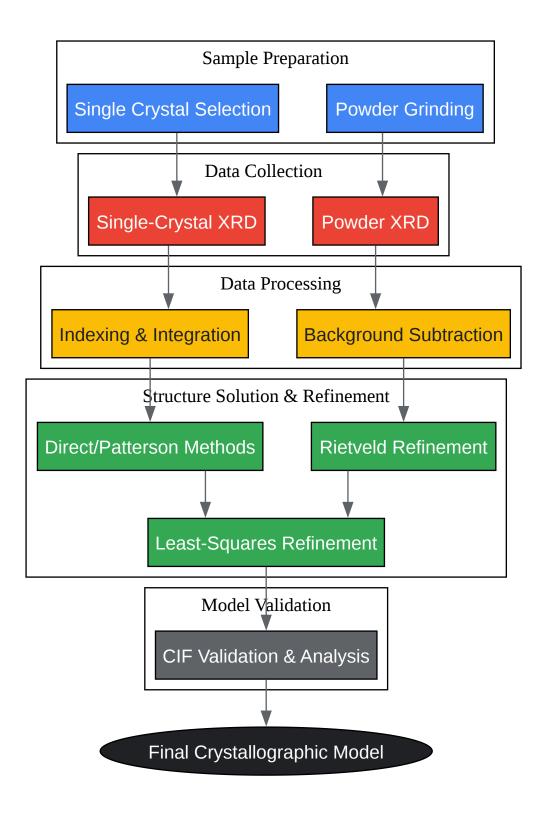


- Structural parameters: lattice parameters, atomic coordinates, site occupancies, and isotropic/anisotropic displacement parameters.
- Profile parameters: peak width and shape.
- Background parameters.
- The quality of the refinement is assessed using agreement indices such as Rwp (weighted-profile R-factor) and  $\chi^2$  (goodness-of-fit).

## Visualization of the Crystallographic Analysis Workflow

The following diagram illustrates the logical flow of a typical crystallographic structure determination and refinement process.





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Crystallographic Analysis Workflow



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